Limited research: Currently, there is limited scientific research available on the specific applications of 6-Fluorochroman-4-one. While it is listed on PubChem, a database of chemical information, the "Literature" and "Depositor Provided PubMed Citations" sections are currently empty, indicating a lack of published research on the compound [].
Potential applications: Given the structural similarity of 6-Fluorochroman-4-one to chromanones, a class of compounds with diverse biological activities, it is possible that 6-Fluorochroman-4-one might possess similar properties. Chromanones have been explored in various research areas, including:
6-Fluorochroman-4-one is a fluorinated heterocyclic compound characterized by the molecular formula . It consists of a benzene-fused dihydropyran structure featuring a fluorine atom and a ketone substituent at specific positions. The presence of the fluorine atom significantly enhances the lipophilicity of the compound, which facilitates further functionalization through nucleophilic aromatic substitution reactions. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .
6-Fluorochroman-4-one is capable of undergoing several chemical transformations:
Research indicates that 6-Fluorochroman-4-one exhibits significant biological activity. It has been identified as a potential inhibitor of Sirtuin 2, an enzyme implicated in aging and related diseases. Additionally, this compound shows promising anticancer, antioxidant, and antimicrobial properties, making it a candidate for therapeutic applications .
Various synthetic routes have been developed for producing 6-Fluorochroman-4-one:
Studies on interaction mechanisms involving 6-Fluorochroman-4-one have focused on its role as a Sirtuin 2 inhibitor. The interactions at the molecular level are critical for understanding its therapeutic potential against aging-related diseases. Further research is needed to explore its interactions with other biological targets and its pharmacokinetic properties .
Several compounds share structural similarities with 6-Fluorochroman-4-one. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chlorochroman-4-one | Chlorine substituent instead of fluorine | Different lipophilicity and reactivity patterns |
8-Chloro-6-fluorochroman-4-one | Additional chlorine on position 8 | Potentially altered biological activity |
4-Hydroxy-6-fluorochroman-4-one | Hydroxy group at position 4 | Enhanced solubility and different reactivity |
6-Bromochroman-4-one | Bromine substituent | Varying biological activity compared to fluorine |
The unique presence of the fluorine atom in 6-Fluorochroman-4-one contributes to its distinct physical and chemical properties, enhancing its lipophilicity and making it suitable for specific applications in medicinal chemistry and materials science .
Irritant